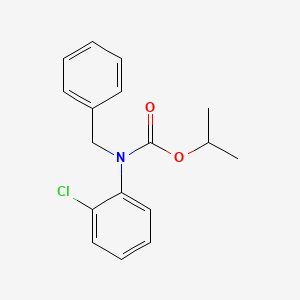
Propan-2-yl benzyl(2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl benzyl(2-chlorophenyl)carbamate is a chemical compound known for its diverse applications in various fields such as agriculture, medicine, and scientific research. It is a carbamate ester that exhibits unique properties making it valuable for different industrial and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl benzyl(2-chlorophenyl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 3-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl benzyl(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce various substituted carbamates.
Scientific Research Applications
Propan-2-yl benzyl(2-chlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the production of herbicides and plant growth regulators.
Mechanism of Action
The mechanism of action of Propan-2-yl benzyl(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound is absorbed by plants and interferes with essential biological processes such as oxidative phosphorylation and photosynthesis . This leads to the inhibition of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
Chlorpropham: A similar carbamate ester used as a plant growth regulator and herbicide.
Benzyl carbamate: Another carbamate ester with applications in organic synthesis.
Uniqueness
Propan-2-yl benzyl(2-chlorophenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
88343-34-4 |
|---|---|
Molecular Formula |
C17H18ClNO2 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
propan-2-yl N-benzyl-N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H18ClNO2/c1-13(2)21-17(20)19(12-14-8-4-3-5-9-14)16-11-7-6-10-15(16)18/h3-11,13H,12H2,1-2H3 |
InChI Key |
YJSCLYRKRNULNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


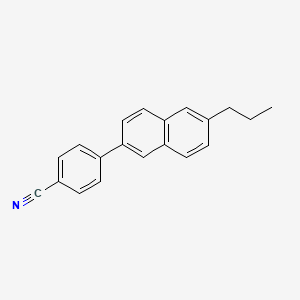
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14404676.png)
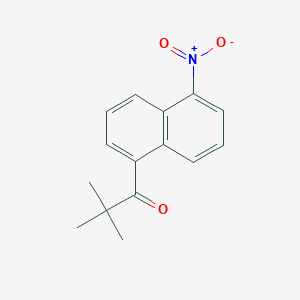

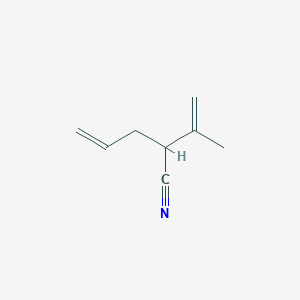
![Diethyl [1,2-bis(diphenylphosphanyl)ethyl]phosphonate](/img/structure/B14404713.png)
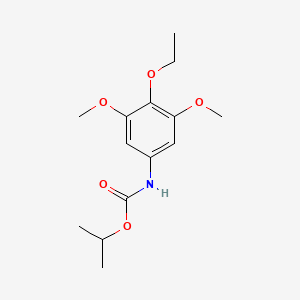
![[(5-Chloro-2-nitrophenyl)methylidene]propanedioic acid](/img/structure/B14404718.png)
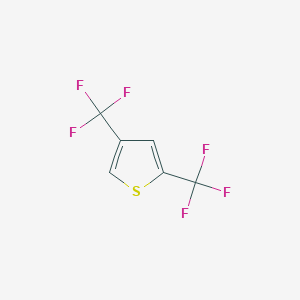
![Dimethyl 5-phenyloxepino[4,3-b]pyridine-7,8-dicarboxylate](/img/structure/B14404726.png)
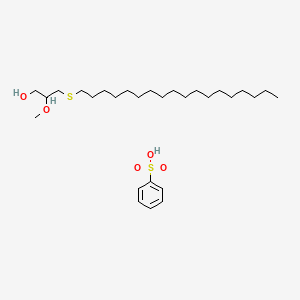
![Cyanamide, [4-amino-5-cyano-6-(methylthio)-2-pyrimidinyl]-](/img/structure/B14404732.png)
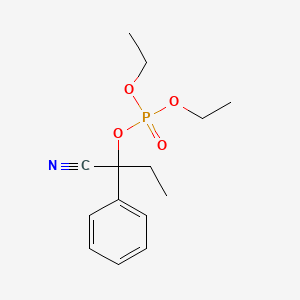
![N-(2-Ethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14404748.png)
